molecular formula C25H20ClN3O6 B2600079 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380474-97-5

3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2600079
CAS No.: 380474-97-5
M. Wt: 493.9
InChI Key: UJHJTMNUYJVQRO-UHFFFAOYSA-N
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Description

The target compound, a prop-2-enamide derivative, features a complex structure with multiple functional groups:

  • Aromatic substituents: A 4-chlorophenylmethoxy group at position 4 and a 3-methoxyphenyl moiety on the central phenyl ring.
  • Electron-withdrawing groups: A cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 4 of the terminal phenyl ring.
  • Methoxy (-OCH₃) groups: At positions 3 (central phenyl) and 2 (terminal phenyl).

Its synthesis likely involves condensation reactions similar to those described for structurally related amides (e.g., DMF-mediated coupling in ).

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O6/c1-33-23-13-20(29(31)32)8-9-21(23)28-25(30)18(14-27)11-17-5-10-22(24(12-17)34-2)35-15-16-3-6-19(26)7-4-16/h3-13H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHJTMNUYJVQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorophenol with methoxybenzaldehyde in the presence of a base to form the intermediate compound.

    Addition of the cyano group: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.

    Coupling with nitrophenylamine: The final step involves the coupling of the cyano intermediate with 2-methoxy-4-nitrophenylamine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Cyano Group Hydrolysis

The terminal cyano group (-CN) can undergo hydrolysis under acidic or alkaline conditions to yield carboxylic acid or amide derivatives.

Conditions Products Mechanistic Notes
Concentrated HCl, reflux3-[...]-2-carbamoyl/prop-2-enamide (amide)Acidic hydrolysis proceeds via protonation of the nitrile, followed by water attack.
NaOH (aq), heat 3-[...]-2-carboxy/prop-2-enamide (carboxylic acid)Base-mediated hydrolysis forms a carboxylate intermediate.

Key Factors :

  • The electron-withdrawing nitro and methoxy groups may moderate reaction rates.

  • Steric hindrance from the aromatic substituents could slow hydrolysis .

Nitro Group Reduction

The nitro (-NO₂) group on the 4-nitrophenyl moiety can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction.

Conditions Products References
H₂, Pd/C, ethanol 3-[...]-4-aminophenylprop-2-enamide
Fe/HCl, heat Partial reduction to hydroxylamine (-NHOH) intermediatesInferred from

Applications :

  • Reduced amine derivatives are often intermediates for further functionalization (e.g., acylation, sulfonation) .

Enamide Reactivity (α,β-Unsaturation)

The conjugated enamide system enables electrophilic and nucleophilic additions.

Michael Addition

Nucleophiles (e.g., amines, thiols) attack the β-carbon of the α,β-unsaturated amide.

Nucleophile Conditions Products Examples
NH₃Ethanol, RT 3-[...]-2-cyano-β-amino/prop-2-enamideAnalogous to
HS⁻DMF, baseThio-Michael adductsInferred from

Diels-Alder Cycloaddition

The enamide may act as a dienophile in [4+2] cycloadditions with dienes, forming six-membered rings .

Methoxy Group Demethylation

Methoxy (-OCH₃) groups can undergo demethylation under strong acidic or oxidative conditions.

Conditions Products Mechanism
HBr (48%), acetic acid Phenolic (-OH) derivativesAcid-catalyzed cleavage of methyl ethers.
BBr₃, DCM, −78°C Selective demethylation at sterically accessible positionsLewis acid-mediated deprotection.

Regioselectivity :

  • The 3-methoxy group is more susceptible due to steric accessibility compared to the 2-methoxy substituent .

Chlorophenyl Substitution

The 4-chlorophenyl moiety may participate in nucleophilic aromatic substitution (NAS) if activated.

Conditions Nucleophile Products Limitations
NaNH₂, NH₃, −33°C NH₂⁻4-aminophenyl derivativesRequires strong activation.
CuCN, DMF, heat CN⁻4-cyanophenyl analogsLimited by nitro’s meta-directing effects .

Biological Activity Modulation

Structural analogs demonstrate interactions with therapeutic targets (e.g., enzyme inhibition):

Modification Biological Impact Source
Nitro → Amine reduction Enhanced binding to dihydroorotate dehydrogenase (DHODH)
Cyano → Carboxy hydrolysisReduced cytotoxicity, altered solubilityInferred from

Spectral Characterization of Reactivity

Key analytical methods for tracking reactions:

Technique Application Examples
NMRMonitoring nitro reduction, demethylation Loss of methoxy signals at ~3.8 ppm .
IRConfirming cyano (∼2200 cm⁻¹) or amide (∼1650 cm⁻¹)
HPLC-MSQuantifying hydrolysis/reduction products

Scientific Research Applications

Structural Characteristics

The compound's structure can be described as follows:

  • Core Structure : It features a cyano group attached to a prop-2-enamide backbone.
  • Substituents : The presence of multiple methoxy and chloro groups enhances its biological activity through modified electronic properties and steric effects.

Research indicates that this compound exhibits significant biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Several studies have demonstrated the compound's potent anticancer properties:

  • Mechanism of Action : The methoxy groups enhance cytotoxicity against various cancer cell lines. The compound induces apoptosis by interacting with specific cellular pathways, particularly those involving Bcl-2 family proteins.
  • Case Study : In vitro studies revealed an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), indicating strong activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Efficacy : Tests against Gram-positive and Gram-negative bacteria showed significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Recent research suggests potential neuroprotective effects:

  • Mechanism : The compound may exert neuroprotective effects by modulating oxidative stress pathways and inhibiting neuroinflammatory responses, particularly relevant in models of neurodegenerative diseases .
  • Anticancer Studies : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer lines, including breast and prostate cancers. The mechanism involved the activation of apoptotic pathways.
  • Antimicrobial Research : In a comparative study, the compound showed superior antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotection Trials : In animal models of Alzheimer's disease, the compound exhibited significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function.

Mechanism of Action

The mechanism of action of 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Cl, 3-OCH₃ (central phenyl); 2-OCH₃, 4-NO₂ (terminal phenyl) C₂₅H₂₀ClN₃O₆ 518.90 Cyano and nitro groups enhance electrophilicity; methoxy groups modulate solubility. N/A
(E)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide 2-Cl (benzyl); 2-NO₂ (terminal phenyl) C₂₅H₁₉ClN₃O₆ 516.89 Ortho-chloro substituent may sterically hinder interactions.
(E)-3-[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-phenylprop-2-enamide 3-CH₃ (benzyl); terminal phenyl (no nitro) C₂₆H₂₂N₂O₃ 410.47 Lack of nitro group reduces electron deficiency.
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide 2-Cl, 6-F (benzyl); 4-OCH₃ (terminal phenyl) C₂₃H₁₉ClFNO₃ 411.85 Fluoro substituent increases lipophilicity.

Key Observations :

  • Methoxy Positioning : The 2-methoxy group in the target compound may hinder hydrogen bonding compared to para-substituted methoxy groups (e.g., ).

Crystallographic and Hydrogen-Bonding Patterns

highlights the role of hydrogen bonding in amide derivatives. For example, in 3-chloro-N-(4-methoxyphenyl)propanamide:

  • N–H···O bonds form chains along the crystallographic axis (C₁¹(4) graph-set descriptor).
  • C–H···O interactions contribute to crystal packing.

Comparison with Target Compound: While crystallographic data for the target compound are unavailable, its structural similarity to suggests analogous hydrogen-bonding patterns.

Biological Activity

The compound 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is C25H20ClN3O6C_{25}H_{20}ClN_{3}O_{6}, featuring a cyano group, methoxy substituents, and a chlorophenyl moiety. The structural complexity suggests multiple sites for interaction with biological targets, which may influence its pharmacological profile.

Molecular Structure

FeatureDescription
Molecular Weight485.89 g/mol
Functional GroupsCyano, methoxy, chlorophenyl
Structural ComplexityMultiple aromatic rings and functional groups

Antitumor and Anticancer Properties

Cinnamamides, a class of compounds to which this molecule belongs, have been reported to exhibit antitumor and anticancer properties. Studies suggest that modifications in the structure can enhance these effects. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Anti-inflammatory Effects

The presence of the chlorophenyl and methoxy groups may contribute to the compound's anti-inflammatory properties. Research indicates that structurally related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Antioxidant Activity

Antioxidant properties are also notable in related compounds, attributed to the presence of electron-withdrawing groups that stabilize radical species. This characteristic can be beneficial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

Preliminary studies suggest that this compound might inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE has been linked to improved cognitive function in various models .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in inflammatory responses and cancer progression .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluating similar cinnamamides demonstrated IC50 values ranging from 10-50 µM against MCF-7 cells, indicating significant cytotoxic effects .
  • Inhibition of COX-2 : Compounds structurally related to the target molecule showed moderate inhibition of COX-2 with IC50 values around 20 µM, suggesting potential for anti-inflammatory applications .
  • Binding Affinity Analysis : In silico studies revealed that the compound could form hydrogen bonds with key residues in target proteins, enhancing its biological activity through increased binding affinity .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Protection/deprotection strategies : Methoxy and nitro groups require selective protection during coupling reactions. Evidence from similar aryl ether syntheses suggests using acetyl or benzyl groups for transient protection .
  • Cyanoenamide formation : A Michael addition or condensation reaction between a cyanoacetamide derivative and a substituted benzaldehyde intermediate, optimized under anhydrous conditions with catalysts like 4-dimethylaminopyridine (DMAP) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (ratios 1:4 to 1:2) is effective for isolating the final product, as validated in analogous syntheses .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H and 13C NMR (in deuterated DMSO or CDCl3) resolve substituent patterns, such as methoxy group integration and aromatic proton splitting. For example, methoxy protons typically appear as singlets at δ 3.7–3.9 ppm .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., cyano stretch ~2220 cm⁻¹, carbonyl ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 535.12 for C27H22ClN3O6) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for similar enamide derivatives) .
  • pH Stability Tests : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, monitoring degradation via HPLC. Nitro and cyano groups may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Variable Temperature (VT) NMR : Diagnose dynamic rotational barriers in propenamide groups, which cause peak broadening at room temperature .
  • 2D-COSY/HMBC : Assign overlapping aromatic signals by correlating coupling patterns and long-range carbon-proton interactions. For example, the 4-nitrophenyl group shows distinct HMBC correlations to adjacent methoxy substituents .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Optimization : Replace dichloromethane with toluene for improved solubility of aromatic intermediates, reducing side-product formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2 vs. BF3·Et2O) for enamide cyclization efficiency. Yields for similar compounds increased by 15–20% with ZnCl2 .
  • Flow Chemistry : Continuous flow systems minimize exothermic side reactions during nitration steps, enhancing reproducibility .

Q. How can researchers address low solubility in aqueous buffers for biological assays?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (up to 10% v/v) to maintain solubility without destabilizing proteins .
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve hydrophilicity, as demonstrated in related propenamide analogs .

Data Analysis and Experimental Design

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets models charge distribution, identifying electrophilic sites (e.g., cyano carbon) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase binding pockets) to guide SAR studies .

Q. How should researchers design stability-indicating assays for forced degradation studies?

  • Stress Conditions : Expose the compound to UV light (254 nm), H2O2 (3%), and heat (60°C) for 48 hours. Monitor degradation products via UPLC-MS/MS .
  • Validation : Ensure assay specificity by spiking with known degradation markers (e.g., hydrolyzed cyano → amide derivatives) .

Application-Oriented Experimental Design

Q. What in vitro models are suitable for evaluating kinase inhibition potential?

  • Kinase Profiling Panels : Screen against 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations. Measure IC50 values using ADP-Glo™ assays .
  • Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY-labeled) in cancer cell lines (HeLa, MCF-7) to correlate inhibition with intracellular accumulation .

Q. How can researchers mitigate toxicity risks in preclinical studies?

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxide intermediates) .
  • Genotoxicity Screening : Ames test (TA98 strain) and comet assay in hepatocytes assess DNA damage potential .

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